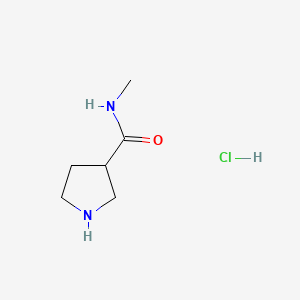

N-methylpyrrolidine-3-carboxamide hydrochloride

Description

Historical Context and Development

The development of this compound emerges from the broader historical context of pyrrolidine derivative research, which has roots extending back to the early investigations of nitrogen heterocycles in the 20th century. Pyrrolidine derivatives gained prominence in medicinal chemistry due to their unique three-dimensional structures and their ability to interact with biological targets in highly specific ways. The interest in pyrrolidine scaffolds has been enhanced by their contribution to stereochemistry and their increased three-dimensional coverage due to the non-planarity of the ring structure, a phenomenon known as pseudorotation. This compound specifically represents an evolution in the field of carboxamide-functionalized pyrrolidines, which have become increasingly important as synthetic intermediates.

The systematic investigation of N-methylpyrrolidine-3-carboxamide and its hydrochloride salt reflects the growing recognition of the importance of pyrrolidine-based compounds in drug discovery and synthetic chemistry. The compound was first cataloged in chemical databases in 2013, with its initial creation date recorded as April 9, 2013, and subsequent modifications continuing through 2025. This timeline demonstrates the ongoing interest and research activity surrounding this particular derivative. The development of efficient synthetic methodologies for pyrrolidine derivatives has been driven by their wide application in pharmaceuticals, natural products, and biologically active compounds.

The historical progression of pyrrolidine chemistry has been marked by significant advances in stereoselective synthesis methods, particularly those involving the construction of substituted pyrrolidines from both cyclic and acyclic precursors. The emergence of this compound as a compound of interest reflects these broader developments in synthetic methodology and the recognition of pyrrolidine derivatives as privileged scaffolds in medicinal chemistry. Research efforts have increasingly focused on developing efficient routes to these compounds while maintaining high levels of stereochemical control and functional group tolerance.

Nomenclature and Chemical Identification

This compound is systematically identified through multiple nomenclature systems and molecular descriptors that provide comprehensive chemical identification. The compound bears the Chemical Abstracts Service registry number 1361115-18-5, which serves as its unique identifier in chemical databases worldwide. The molecular formula C₆H₁₃ClN₂O reflects the presence of six carbon atoms, thirteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 164.63 grams per mole.

The International Union of Pure and Applied Chemistry name for this compound is this compound, which clearly indicates the structural features including the methylated amide functionality and the hydrochloride salt form. Alternative nomenclature includes N-Methyl-3-pyrrolidinecarboxamide hydrochloride and pyrrolidine-3-carboxylic acid methylamide hydrochloride, all of which describe the same molecular entity from different systematic perspectives. The European Community number 976-526-8 provides additional regulatory identification for commercial and research purposes.

Structural identification is further supported by spectroscopic data including the International Chemical Identifier (InChI) representation: InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H. The corresponding InChIKey SYMPKWNKZJQQIH-UHFFFAOYSA-N provides a compact representation for database searching and chemical informatics applications. The Simplified Molecular Input Line Entry System representation (Cl.CNC(=O)C1CNCC1) offers a linear notation that captures the complete structural information including the hydrochloride salt association.

Table 1: Chemical Identification Parameters

Classification within Pyrrolidine Derivatives

This compound belongs to the extensive family of pyrrolidine derivatives, which represent one of the most important classes of nitrogen-containing heterocycles in organic chemistry. Pyrrolidines are five-membered saturated heterocycles containing one nitrogen atom, and they serve as fundamental building blocks in numerous natural products, pharmaceuticals, and synthetic intermediates. Within the pyrrolidine family, this compound specifically falls into the subclass of carboxamide-substituted pyrrolidines, which are characterized by the presence of an amide functional group attached to the pyrrolidine ring system.

The classification of this compound is further refined by considering its substitution pattern and stereochemistry. The compound exists in multiple stereoisomeric forms, with the (3S)-enantiomer being specifically documented with the Chemical Abstracts Service number 1821771-15-6. This stereoisomeric diversity is a characteristic feature of pyrrolidine derivatives, where the spatial arrangement of substituents can significantly impact biological activity and chemical reactivity. The methylated amide functionality distinguishes this compound from simple pyrrolidine carboxylic acids and places it in the category of N-alkylated carboxamides.

Comparative analysis with related pyrrolidine derivatives reveals the structural diversity within this class of compounds. The parent compound, N-methylpyrrolidine-3-carboxamide without the hydrochloride salt, has the Chemical Abstracts Service number 1007870-02-1 and a molecular formula of C₆H₁₂N₂O. The relationship between the free base and its hydrochloride salt demonstrates the importance of salt formation in modifying physicochemical properties while maintaining core structural features. Other related compounds include various N-alkylated pyrrolidine carboxamides and pyrrolidine derivatives with different substitution patterns at the 3-position.

Table 2: Classification of Related Pyrrolidine Derivatives

Significance in Chemical Research

The significance of this compound in chemical research stems from its utility as both a synthetic intermediate and a model compound for studying pyrrolidine chemistry. Research investigations have demonstrated the versatility of pyrrolidine derivatives in medicinal chemistry, where they serve as privileged scaffolds for drug discovery due to their ability to efficiently explore pharmacophore space through sp³-hybridization. The compound has found particular relevance in the preparation of more complex molecular architectures, including biphenyl pyrazines that function as programmed death-1/programmed death-ligand 1 inhibitors for cancer treatment applications.

The compound's role in synthetic methodology development has been highlighted through various research studies focusing on stereoselective synthesis of pyrrolidine derivatives. Modern synthetic approaches have emphasized the importance of controlling stereochemistry in pyrrolidine synthesis, given that different stereoisomers can exhibit dramatically different biological profiles due to their distinct binding modes with enantioselective proteins. Research has shown that asymmetric Michael addition reactions can be employed to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acid derivatives with excellent enantioselectivity, achieving up to 97% enantiomeric excess in certain cases.

Contemporary research applications have expanded to include the use of pyrrolidine derivatives in electroreductive cyclization processes, where these compounds serve as substrates for novel synthetic transformations. The development of flow microreactor technology has enabled efficient synthesis of pyrrolidine derivatives with improved yields compared to conventional batch-type reactions, demonstrating the ongoing evolution of synthetic methodologies in this field. Additionally, the compound has been incorporated into studies of protein kinase inhibitors, where pyrrolidine-based scaffolds have shown promise for achieving selectivity among different kinase isoforms.

Table 3: Research Applications and Methodological Significance

Properties

IUPAC Name |

N-methylpyrrolidine-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-7-6(9)5-2-3-8-4-5;/h5,8H,2-4H2,1H3,(H,7,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYMPKWNKZJQQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methylpyrrolidine-3-carboxamide hydrochloride typically involves the reaction of N-methylpyrrolidine with a carboxylic acid derivative under specific conditions. One common method includes the use of N-methylpyrrolidine and a carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methylpyrrolidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds in the presence of a suitable base.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of sodium hydride.

Major Products Formed

Oxidation: The major product is typically a carboxylic acid derivative.

Reduction: The major product is an amine derivative.

Substitution: The major product is a substituted pyrrolidine derivative.

Scientific Research Applications

N-methylpyrrolidine-3-carboxamide hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-methylpyrrolidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between N-methylpyrrolidine-3-carboxamide hydrochloride and related pyrrolidine derivatives:

Key Observations:

- Carboxamide vs. Ester : The carboxamide group in the target compound offers superior metabolic stability compared to the ester group in methyl pyrrolidine-3-carboxylate HCl, which is prone to hydrolysis .

- Chirality : (S)-2-Methylpyrrolidine-2-carboxamide’s stereocenter enables enantioselective synthesis, while the target compound lacks chiral centers unless specified .

- Hydrophilicity: The dihydrochloride salt of 1-methylpyrrolidin-3-amine exhibits higher solubility in aqueous media than the monohydrochloride target compound .

Metabolic Stability and Pathways

Evidence from metabolic studies on pyrrolidine derivatives (e.g., 3-(3-chlorophenoxy)-N-methylpyrrolidine carboxamide) reveals common pathways such as:

Physicochemical Properties

- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, methyl pyrrolidine-3-carboxylate HCl (165.62 g/mol) is more soluble than its free base .

- Stability : Carboxamide derivatives are less reactive toward nucleophiles compared to esters, making the target compound more suitable for long-term storage .

Biological Activity

N-Methylpyrrolidine-3-carboxamide hydrochloride (NMPC-HCl) is a compound that has garnered attention for its potential biological activities, particularly in the context of enzyme inhibition and therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

NMPC-HCl is characterized by its unique chemical structure, which includes both N-methyl and carboxamide functional groups. This configuration enhances its reactivity and interaction with biological targets. The molecular formula is with a molecular weight of 128.17 g/mol .

The primary mechanism through which NMPC-HCl exerts its biological effects is by acting as an enzyme inhibitor . It achieves this by binding to the active sites of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. This property is crucial for its application in biochemical assays and potential therapeutic development.

Enzyme Inhibition

Research indicates that NMPC-HCl shows significant potential in inhibiting various enzymes. Its binding affinity and interaction mechanisms are critical for understanding its role in drug design. For instance, studies have demonstrated that NMPC-HCl can interact with specific enzymes involved in metabolic pathways, suggesting its relevance in treating conditions that require enzyme modulation.

Case Studies

- Enzyme Interaction Studies : A study focusing on enzyme inhibition revealed that NMPC-HCl could effectively inhibit certain metabolic enzymes, leading to altered biochemical pathways. This was confirmed through in vitro assays demonstrating dose-dependent inhibition.

- Therapeutic Applications : Preliminary investigations into the therapeutic applications of NMPC-HCl have shown promise in areas such as oncology and metabolic diseases. Its ability to modulate enzyme activity positions it as a candidate for further clinical exploration .

Binding Affinities

Recent studies utilizing computational modeling have provided insights into the binding characteristics of NMPC-HCl with various target proteins. These studies highlight the importance of hydrophobic interactions and hydrogen bonding in establishing effective binding, which is crucial for its inhibitory effects .

Comparative Studies

Comparative analyses with similar compounds have illustrated the unique properties of NMPC-HCl. For example, while related compounds may exhibit similar structural features, NMPC-HCl's specific stereochemistry and the presence of the hydrochloride group significantly influence its solubility and reactivity, enhancing its potential as a therapeutic agent .

Applications in Research and Industry

NMPC-HCl serves multiple roles across various fields:

- Biochemical Assays : Utilized as a reagent for studying enzyme kinetics and inhibition mechanisms.

- Drug Development : Investigated as a precursor in synthesizing novel therapeutic agents targeting specific enzymes or receptors.

- Industrial Processes : Employed in producing specialty chemicals due to its unique reactivity profile .

Data Table: Summary of Biological Activities

Q & A

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC (RP-HPLC) with UV detection (λ = 210–230 nm) is preferred. Use a C18 column (250 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 30:70 v/v) at 1.0 mL/min. Validate linearity (R² > 0.999) across 0.1–100 µg/mL and limit of quantification (LOQ < 0.5 µg/mL) .

Advanced Research Questions

Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?

- Methodology : Conduct forced degradation studies at pH 1–13 (HCl/NaOH buffers, 37°C). Monitor degradation kinetics via HPLC every 24 hours. Hydrolysis is typically accelerated in acidic conditions (pH < 3), with primary degradation products identified as pyrrolidine-3-carboxylic acid and methylamine via LC-MS/MS .

Q. What strategies are effective in resolving discrepancies between computational predictions and experimental data for this compound’s reactivity?

- Methodology :

- DFT Calculations : Compare computed vs. experimental pKa values (e.g., amine protonation) using Gaussian09 with B3LYP/6-31G(d) basis sets.

- MD Simulations : Analyze solvation effects on conformation using AMBER or GROMACS.

- Experimental Validation : Adjust synthetic conditions (e.g., temperature, solvent polarity) to align with computational insights .

Q. What methodologies are recommended for identifying and quantifying process-related impurities in this compound batches?

- Methodology : Use impurity-spiked reference standards (e.g., unreacted starting materials, methylated byproducts) with UPLC-MS/MS. Develop a gradient elution profile (5–95% acetonitrile in 15 minutes) to separate impurities. Quantify using external calibration curves, ensuring detection limits < 0.1% .

Q. How can the stereochemical integrity of this compound be preserved during synthetic modifications?

- Methodology : Employ chiral chromatography (Chiralpak AD-H column, hexane/isopropanol 80:20) to monitor enantiomeric excess (>99%). Use asymmetric catalysis (e.g., Ru-BINAP complexes) for stereoselective N-methylation. Avoid racemization by maintaining reaction temperatures < 40°C .

Q. What safety considerations are critical when handling this compound in laboratory settings?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.